2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole
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Overview
Description
A-582941 is a selective partial agonist of the alpha 7 nicotinic acetylcholine receptor. This compound has been studied for its potential therapeutic effects on cognitive deficits associated with neurodegenerative and psychiatric disorders, such as Alzheimer’s disease and schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis involves the formation of the biaryl diamine structure, followed by cyclization to form the octahydropyrrolo[3,4-c]pyrrole core .
Industrial Production Methods: The industrial production of A-582941 involves optimizing the synthetic route for large-scale production. This includes ensuring high yield and purity of the final product, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions: A-582941 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenylpyridazinyl group.
Reduction: This reaction can affect the pyrrolo[3,4-c]pyrrole core.
Substitution: This reaction can occur on the phenyl ring or the pyridazinyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phenolic derivatives, while reduction can yield fully saturated compounds .
Scientific Research Applications
A-582941 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the alpha 7 nicotinic acetylcholine receptor.
Biology: Investigated for its effects on cognitive functions and memory enhancement.
Medicine: Explored as a potential therapeutic agent for treating cognitive deficits in neurodegenerative and psychiatric disorders.
Industry: Utilized in the development of new drugs targeting the alpha 7 nicotinic acetylcholine receptor
Mechanism of Action
A-582941 exerts its effects by selectively binding to and activating the alpha 7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that, when activated, allows the influx of calcium ions into the cell. This activation leads to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB), which are involved in cognitive processes and memory formation .
Comparison with Similar Compounds
A-844606: Another alpha 7 nicotinic acetylcholine receptor agonist with similar binding properties.
SSR180711: A selective alpha 7 nicotinic acetylcholine receptor agonist used in research
Uniqueness of A-582941: A-582941 is unique due to its high selectivity and partial agonism at the alpha 7 nicotinic acetylcholine receptor. It exhibits a broad spectrum of cognitive-enhancing properties and has been shown to improve cognitive performance in various behavioral models .
Biological Activity
2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 848591-89-9
- Molecular Formula : C17H20N4
- Molecular Weight : 280.37 g/mol
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
-
Tyrosinase Inhibition :
- The compound has been studied for its ability to inhibit tyrosinase, an enzyme critical in melanin production. In vitro studies using B16F10 melanoma cells demonstrated that certain analogs of this compound significantly inhibited both cellular tyrosinase activity and melanin production, outperforming traditional inhibitors like kojic acid .
- Antioxidant Activity :
- Gene Expression Modulation :
Case Study 1: Anti-Melanogenic Effects
In a study focused on anti-melanogenic compounds, analogs of this compound were synthesized and tested for their efficacy in inhibiting tyrosinase. The results indicated that these compounds not only inhibited enzyme activity but also reduced reactive oxygen species (ROS) levels in melanoma cells, showcasing their dual mechanism of action .
Compound | IC50 (μM) | Tyrosinase Inhibition | Radical Scavenging Activity |
---|---|---|---|
Analog 1 | 18.1 | Yes | Moderate |
Analog 2 | 5.0 | Yes | High |
Kojic Acid | 20.0 | Yes | Low |
Case Study 2: Docking Studies
Molecular docking simulations revealed that the compound binds effectively to the active site of tyrosinase, suggesting a competitive inhibition mechanism. This was further supported by kinetic studies demonstrating that the analogs inhibited tyrosinase in a concentration-dependent manner .
Properties
IUPAC Name |
2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-20-9-14-11-21(12-15(14)10-20)17-8-7-16(18-19-17)13-5-3-2-4-6-13/h2-8,14-15H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMRUYCIJSNXGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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